N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide
CAS No.: 163336-51-4
Cat. No.: VC21085260
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163336-51-4 |
|---|---|
| Molecular Formula | C21H26N2O3 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide |
| Standard InChI | InChI=1S/C21H26N2O3/c1-14-9-7-10-16(13-14)20(25)23(21(3,4)5)22-19(24)17-11-8-12-18(26-6)15(17)2/h7-13H,1-6H3,(H,22,24) |
| Standard InChI Key | CDUYORZAQRQNFH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The available data on this compound provides the following key physical and chemical properties:
Structural Relationships and Analogs
Related Compounds
Several structurally related compounds have been identified in scientific literature:
| Compound | CAS Number | Relationship to Target Compound |
|---|---|---|
| N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | 163336-50-3 | Lacks the methylbenzoyl group; serves as a potential precursor |
| N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide | 163336-71-8 | Contains an additional methoxy group on the benzoyl moiety |
| N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)benzohydrazide | 176365-28-9 | Features a different arrangement of substituents |
These structural analogs share core features with the target compound but differ in the specific arrangement or number of functional groups. The similarities suggest potential commonalities in synthetic pathways and chemical reactivity, while the differences may lead to distinct physical properties and biological activities.
Structure-Property Relationships
The presence of specific functional groups in N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide contributes to its chemical behavior:
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The tert-butyl group likely enhances lipophilicity and provides steric hindrance
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The methoxy group contributes to electronic properties and potential hydrogen bonding
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The methyl substituents affect electronic distribution and steric properties
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The benzohydrazide core provides sites for various chemical reactions and potential biological interactions
Analytical Characterization
Spectroscopic Identification
Standard analytical techniques for characterizing N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide would typically include:
| Analytical Technique | Expected Key Features |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Signals for aromatic protons, methoxy protons, methyl protons, and tert-butyl protons |
| Infrared Spectroscopy (IR) | Characteristic bands for C=O stretching, N-H stretching, and aromatic C=C stretching |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern reflecting the structural features |
| Ultraviolet-Visible Spectroscopy (UV-Vis) | Absorption bands associated with the aromatic systems and conjugated carbonyl groups |
Chromatographic Analysis
For purification and analysis, the following chromatographic techniques would likely be applicable:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Column Chromatography
Chemical Reactivity
Reactive Centers
N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide contains several potentially reactive sites:
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The carbonyl groups, which can undergo nucleophilic addition reactions
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The nitrogen atoms, which can act as nucleophiles in various reactions
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The aromatic rings, which can participate in electrophilic aromatic substitution
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The methoxy group, which can be cleaved under certain conditions
Research Status and Future Directions
Current Research Limitations
The available scientific literature on N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide appears limited, suggesting several research gaps:
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Comprehensive physical and chemical characterization
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Detailed investigation of synthetic methodologies
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Exploration of biological activities
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Structure-activity relationships
Future Research Opportunities
Several promising research directions could enhance our understanding of this compound:
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Development of optimized synthesis procedures
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Detailed spectroscopic and structural characterization
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Investigation of potential applications in medicinal chemistry
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Exploration of structure-activity relationships through the preparation of derivatives
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Computational studies to predict properties and interactions
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